molecular formula C10H20N2O2 B3249293 trans-1-Boc-3-amino-4-methylpyrrolidine CAS No. 1932160-29-6

trans-1-Boc-3-amino-4-methylpyrrolidine

Cat. No.: B3249293
CAS No.: 1932160-29-6
M. Wt: 200.28
InChI Key: DUBXUUPBIKNFEA-HTQZYQBOSA-N
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Description

trans-1-Boc-3-amino-4-methylpyrrolidine (CAS: 1152113-30-8) is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, an amino group at the 3-position, and a methyl substituent at the 4-position in a trans stereochemical configuration. This compound is widely utilized in medicinal chemistry and organic synthesis as a chiral building block for drug discovery, particularly in the development of protease inhibitors and receptor ligands. Its hydrochloride form (CAS: MFCD28892671) is also commercially available with higher purity (98%) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3S,4R)-3-amino-4-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBXUUPBIKNFEA-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152113-30-8
Record name rac-tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Trans-1-Boc-3-amino-4-methylpyrrolidine can be synthesized through several synthetic routes. One common method involves the reaction of 4-methylpyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired Boc-protected product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Trans-1-Boc-3-amino-4-methylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Trans-1-Boc-3-amino-4-methylpyrrolidine is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the structure-activity relationships of pyrrolidine derivatives. It is also employed in the synthesis of peptide mimetics and other bioactive molecules .

Medicine: this compound is utilized in medicinal chemistry for the development of new drugs. Its derivatives have shown potential as therapeutic agents for various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. It is also employed in the development of new catalysts and materials for various applications .

Mechanism of Action

The mechanism of action of trans-1-Boc-3-amino-4-methylpyrrolidine involves its ability to act as a nucleophile due to the presence of the amino group. The Boc protecting group provides stability and prevents unwanted side reactions during synthetic processes. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Functional Group and Stereochemical Variations

The following table summarizes key structural and physicochemical differences between trans-1-Boc-3-amino-4-methylpyrrolidine and related pyrrolidine/piperidine derivatives:

Compound Name CAS Number Substituents/Functional Groups Molecular Weight Purity Key Applications/Properties Reference
This compound 1152113-30-8 Boc (1), NH₂ (3), CH₃ (4, trans) N/A 95% Chiral intermediates, drug synthesis
1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine 190792-74-6 Boc (1), NH₂ (3), OH (4, cis) N/A N/A High similarity (1.00) to target
trans-1-Boc-3-cyano-4-hydroxypyrrolidine 215922-85-3 Boc (1), CN (3), OH (4, trans) 236.29 g/mol N/A Electron-withdrawing cyano group
(3R,4R)-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine 370881-64-4 Boc (3), Cbz (1), CH₂OH (4, trans) 212.29 g/mol N/A Dual protecting groups (Boc + Cbz)
trans-3-methylamino-1-boc-4-methoxypyrrolidine 960316-16-9 Boc (1), NHCH₃ (3), OCH₃ (4, trans) N/A 98% Methylamino vs. amino group

Key Structural and Reactivity Differences

The cyano group in 215922-85-3 introduces strong electron-withdrawing effects, altering nucleophilicity at the 3-position and making it suitable for click chemistry or nitrile-based transformations .

Protecting Group Strategies :

  • Compounds like 370881-64-4 employ dual protection (Boc + Cbz), enabling orthogonal deprotection steps in multi-step syntheses, whereas the target compound relies solely on Boc for amine protection .

Stereochemical Impact :

  • The trans configuration in the target compound contrasts with cis configurations in derivatives like 190792-74-6, which may affect binding affinity in chiral environments such as enzyme active sites .

Purity and Commercial Availability

  • This compound hydrochloride (SH-6682) is available at 98% purity, offering advantages in crystallization and stability over the free base form (95% purity, QK-2409) .
  • Derivatives like 960316-16-9 also achieve 98% purity, indicating their suitability for high-yield synthetic routes .

Biological Activity

Overview

Trans-1-Boc-3-amino-4-methylpyrrolidine is a derivative of pyrrolidine characterized by its molecular formula C10H20N2O2C_{10}H_{20}N_{2}O_{2}. This compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, an amino group at the 3-position, and a methyl group at the 4-position of the pyrrolidine ring. Its unique structure contributes to its significant biological activity, particularly in medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile due to the presence of the amino group. The Boc protecting group enhances stability and prevents unwanted side reactions during synthetic processes. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, leading to desired biological effects.

This compound undergoes several chemical reactions:

  • Substitution Reactions : The amino group can participate in nucleophilic substitution reactions, making it versatile for further modifications.
  • Deprotection Reactions : The Boc group can be removed under acidic conditions (e.g., treatment with trifluoroacetic acid), yielding the free amine which is biologically active.

Drug Development

This compound has been investigated as a building block in drug development targeting various receptors, including:

  • Glutamate Receptors : Potential applications in treating neurodegenerative diseases.
  • Orexin Receptors : Implications for sleep disorders.

Structure-Activity Relationship Studies

Research has focused on understanding how structural variations of this compound affect its biological activity. Case studies have shown that modifications can enhance interactions with specific biological targets, leading to improved therapeutic profiles.

Case Studies and Research Findings

  • Neuropharmacology : Analogues of this compound have shown promise in modulating neurotransmitter systems. For example, compounds derived from this scaffold have been studied for their effects on glutamate signaling pathways, which are crucial in neurodegenerative conditions.
  • Enzyme Inhibition : A study on related compounds demonstrated that certain derivatives exhibited potent inhibitory effects on enzymes like ADAMTS-4 and ADAMTS-5, which are implicated in osteoarthritis. These findings suggest that this compound could be explored further for therapeutic applications in degenerative diseases .

Summary of Biological Activities

Biological TargetActivity ObservedReference
Glutamate ReceptorsModulation for neurodegenerative diseases
Orexin ReceptorsPotential treatment for sleep disorders
ADAMTS EnzymesInhibition relevant to osteoarthritis

Q & A

Q. How can researchers optimize the synthesis of trans-1-Boc-3-amino-4-methylpyrrolidine to achieve high yield and purity?

Methodological approaches include employing stereoselective cycloaddition reactions, as demonstrated in the synthesis of similar trans-configured pyrrolidine derivatives . Key parameters include using catalysts (e.g., Lewis acids) to favor trans isomer formation, controlling reaction temperature, and optimizing solvent polarity. Post-synthesis purification via recrystallization or column chromatography (using gradients of ethyl acetate/hexane) can enhance purity ≥95% . Monitoring reaction progress with TLC or HPLC ensures intermediate stability, particularly during Boc deprotection steps.

Q. What analytical techniques are critical for characterizing the structural integrity and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms stereochemistry and functional group integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight . High-Performance Liquid Chromatography (HPLC) with UV detection (λmax ~249 nm) assesses purity, and Differential Scanning Calorimetry (DSC) determines melting points (e.g., 194°C for related pyrrolidinones) . Fourier-Transform Infrared (FTIR) spectroscopy can identify Boc-group absorption bands (e.g., carbonyl stretch at ~1700 cm⁻¹).

Q. What are the recommended storage conditions to ensure the stability of this compound?

Store the compound in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the Boc group . Contradictory evidence suggests some analogs require stricter storage at 0–6°C for long-term stability . Avoid exposure to moisture, oxidizers, or acidic/basic conditions, which may degrade the compound into secondary amines or lactams .

Advanced Research Questions

Q. How can the stereochemical outcome (trans configuration) be controlled during the synthesis of this compound?

Stereocontrol is achieved via substrate preorganization and transition-state stabilization. For example, using chiral auxiliaries or enantioselective catalysts during cycloaddition steps can bias trans isomer formation . Computational studies (DFT) predict steric and electronic factors favoring trans configurations, while kinetic trapping via rapid crystallization prevents cis-trans interconversion . Reaction monitoring with chiral HPLC ensures enantiomeric excess (ee) ≥90% .

Q. What strategies are effective in identifying and quantifying synthetic by-products or impurities in this compound batches?

Impurity profiling involves Liquid Chromatography-Mass Spectrometry (LC-MS) to detect de-Boc products or oxidation by-products . Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) quantifies minor impurities (<0.1%) . Reference standards (e.g., 4-anilino-1-Boc-piperidine analogs) enable calibration curves for trace analysis . Accelerated stability studies (40°C/75% RH) identify degradation pathways .

Q. How do computational modeling approaches contribute to understanding the reactivity of this compound in catalytic reactions?

Density Functional Theory (DFT) calculations predict reaction energetics, such as Boc-deprotection barriers under acidic conditions . Molecular docking studies evaluate the compound’s interactions with biological targets (e.g., enzyme active sites), guiding structural modifications for pharmacological studies . Machine learning models trained on pyrrolidine reactivity datasets optimize reaction conditions (e.g., solvent, catalyst) for scalability .

Q. What in vitro or in vivo models are suitable for assessing the pharmacological potential of this compound derivatives?

Derivatives can be screened against opioid receptors due to structural similarity to 4-anilino-piperidine analogs . In vitro assays (e.g., cAMP inhibition in HEK293 cells) measure receptor affinity, while rodent models evaluate analgesic efficacy and toxicity . Metabolic stability is assessed using liver microsomes, and blood-brain barrier permeability is tested via PAMPA assays .

Q. Notes on Data Contradictions and Limitations

  • Storage recommendations vary between 0–6°C and 2–8°C , suggesting batch-specific stability profiles.
  • Purity thresholds (≥95% vs. ≥98% ) highlight the need for batch-specific certificates of analysis.
  • Stereochemical outcomes in cycloadditions may differ with electron-poor heteroaryls, requiring tailored reaction conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-1-Boc-3-amino-4-methylpyrrolidine
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trans-1-Boc-3-amino-4-methylpyrrolidine

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